3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one
Overview
Description
3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole and benzoxazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves the following steps:
Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to yield 6-bromo-1,3-benzodioxole.
Condensation with 2-aminophenol: The formylated intermediate is condensed with 2-aminophenol under acidic conditions to form the benzoxazole ring, yielding the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for bromination and formylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain cancer cell lines, making it a candidate for anticancer drug development . Its ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound, sharing the benzodioxole moiety.
1,3-Benzodioxole derivatives: Compounds with similar structural motifs, often used in medicinal chemistry for their biological activities.
Benzoxazole derivatives: Compounds with the benzoxazole ring, known for their diverse pharmacological properties.
Uniqueness
3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2(3H)-one stands out due to its combined benzodioxole and benzoxazole structure, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c16-10-6-14-13(19-8-20-14)5-9(10)7-17-11-3-1-2-4-12(11)21-15(17)18/h1-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDAXBBIOJJQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C4=CC=CC=C4OC3=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.